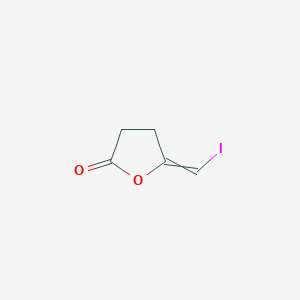
5-(Iodomethylidene)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Iodomethylidene)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an iodomethylidene group attached to the oxolan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethylidene)oxolan-2-one typically involves the reaction of 4-pentenoic acid with iodine in the presence of acetonitrile. The reaction proceeds through the formation of a cyclic iodonium intermediate, which is then opened by the carboxylate group to form the desired lactone . The reaction conditions are optimized to favor the formation of the five-membered ring structure, which is entropically and enthalpically preferred .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and optimization of reaction conditions apply. Industrial production would likely involve scaling up the laboratory synthesis methods, ensuring efficient reaction conditions, and optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Iodomethylidene)oxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethylidene group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form different ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxolanes, while oxidation reactions can produce iodinated oxolanes with higher oxidation states.
Wissenschaftliche Forschungsanwendungen
5-(Iodomethylidene)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 5-(Iodomethylidene)oxolan-2-one involves the formation of a cyclic iodonium intermediate during its synthesis . This intermediate is electrophilic and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxolan-2-one: A simpler analog without the iodomethylidene group.
Gamma-Butyrolactone: A related compound with a similar lactone ring structure.
Gamma-Decalactone: Another gamma-lactone with a different substituent at the 5-position.
Uniqueness
5-(Iodomethylidene)oxolan-2-one is unique due to the presence of the iodomethylidene group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93040-51-8 |
|---|---|
Molekularformel |
C5H5IO2 |
Molekulargewicht |
224.00 g/mol |
IUPAC-Name |
5-(iodomethylidene)oxolan-2-one |
InChI |
InChI=1S/C5H5IO2/c6-3-4-1-2-5(7)8-4/h3H,1-2H2 |
InChI-Schlüssel |
XIPQQPOTDOENIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC1=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
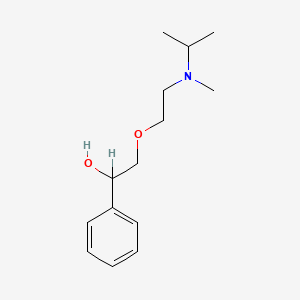
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
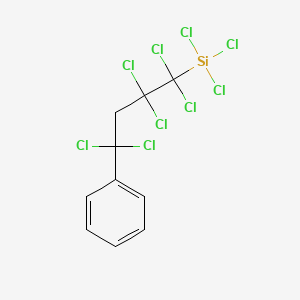
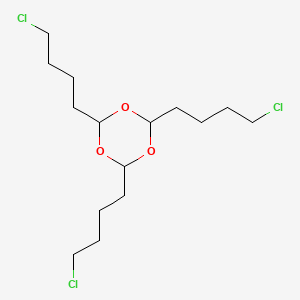
![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
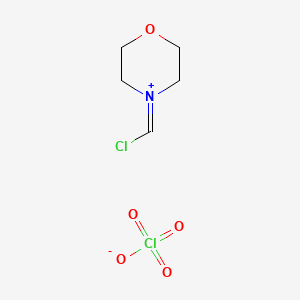
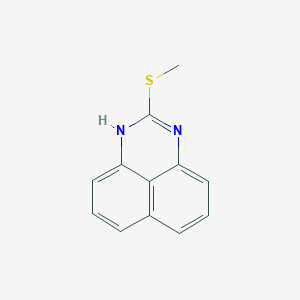
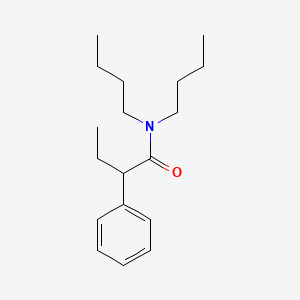
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
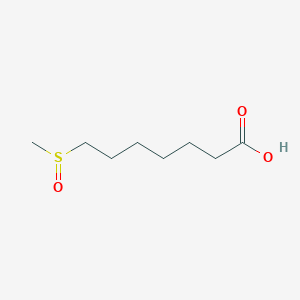
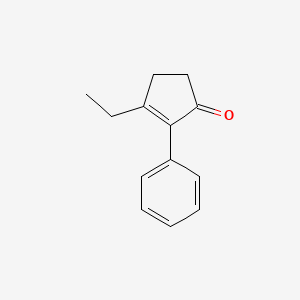
![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
